molecular formula C8H10N4O B14600988 Urea, N-(3-cyano-4-methyl-1H-pyrrol-2-yl)-N'-methyl- CAS No. 61078-84-0

Urea, N-(3-cyano-4-methyl-1H-pyrrol-2-yl)-N'-methyl-

Cat. No.: B14600988
CAS No.: 61078-84-0
M. Wt: 178.19 g/mol
InChI Key: FKODGWMHYFFWDZ-UHFFFAOYSA-N
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Description

Urea, N-(3-cyano-4-methyl-1H-pyrrol-2-yl)-N’-methyl- is a chemical compound known for its unique structure and properties It is a derivative of urea, featuring a cyano group and a methyl group attached to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N-(3-cyano-4-methyl-1H-pyrrol-2-yl)-N’-methyl- typically involves the reaction of 3-cyano-4-methyl-1H-pyrrole with methyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The process may involve steps such as purification and crystallization to obtain the desired compound in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) is common for monitoring the reaction progress and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Urea, N-(3-cyano-4-methyl-1H-pyrrol-2-yl)-N’-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Amino derivatives with the cyano group reduced to an amine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Urea, N-(3-cyano-4-methyl-1H-pyrrol-2-yl)-N’-methyl- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Urea, N-(3-cyano-4-methyl-1H-pyrrol-2-yl)-N’-methyl- involves its interaction with specific molecular targets. The cyano group and pyrrole ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Urea, N-(3-cyano-4-methyl-1H-pyrrol-2-yl)-N’-(methoxymethyl)
  • Urea, N-(3-cyano-4-methyl-1H-pyrrol-2-yl)-N’-(phenylmethyl)

Uniqueness

Urea, N-(3-cyano-4-methyl-1H-pyrrol-2-yl)-N’-methyl- is unique due to its specific substitution pattern on the pyrrole ring. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications where other similar compounds may not be as effective.

Properties

CAS No.

61078-84-0

Molecular Formula

C8H10N4O

Molecular Weight

178.19 g/mol

IUPAC Name

1-(3-cyano-4-methyl-1H-pyrrol-2-yl)-3-methylurea

InChI

InChI=1S/C8H10N4O/c1-5-4-11-7(6(5)3-9)12-8(13)10-2/h4,11H,1-2H3,(H2,10,12,13)

InChI Key

FKODGWMHYFFWDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC(=C1C#N)NC(=O)NC

Origin of Product

United States

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